Cas no 585544-29-2 (N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-5-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide
- N-cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- YQOKHFYXTCCFBL-UHFFFAOYSA-N
- N-cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzamide
- N-Cyclopropyl-5-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- F51697
- 585544-29-2
- MFCD26394816
- DB-321095
- (5-(CYCLOPROPYLCARBAMOYL)-3-FLUORO-2-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- SCHEMBL1233356
- N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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- Inchi: 1S/C17H23BFNO3/c1-10-13(18-22-16(2,3)17(4,5)23-18)8-11(9-14(10)19)15(21)20-12-6-7-12/h8-9,12H,6-7H2,1-5H3,(H,20,21)
- InChI Key: YQOKHFYXTCCFBL-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1C)C(NC1CC1)=O
Computed Properties
- Exact Mass: 319.1755019g/mol
- Monoisotopic Mass: 319.1755019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11155-5g |
N-cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 95% | 5g |
$1850 | 2023-09-07 | |
| Chemenu | CM215154-1g |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 95+% | 1g |
$330 | 2023-02-17 | |
| Alichem | A019144235-5g |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 97% | 5g |
$1042.00 | 2023-09-01 | |
| Chemenu | CM215154-1g |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 95+% | 1g |
$330 | 2021-08-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738602-1g |
n-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 98% | 1g |
¥2310.00 | 2024-05-07 | |
| abcr | AB601348-250mg |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide; . |
585544-29-2 | 250mg |
€265.20 | 2025-04-17 | ||
| abcr | AB601348-1g |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide; . |
585544-29-2 | 1g |
€590.20 | 2025-04-17 | ||
| Crysdot LLC | CD12058427-1g |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 97% | 1g |
$327 | 2024-07-24 | |
| Crysdot LLC | CD12058427-5g |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 97% | 5g |
$982 | 2024-07-24 | |
| Ambeed | A422701-100mg |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
585544-29-2 | 97% | 100mg |
$93.0 | 2025-04-18 |
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Suppliers
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Comprehensive Analysis of N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 585544-29-2)
N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, with the CAS registry number 585544-29-2, is a specialized boronic ester-containing compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a cyclopropyl amide group, a fluoro substituent, and a dioxaborolane ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting kinase inhibitors and protease inhibitors, which are hot topics in oncology and antiviral therapy.
The structural complexity of N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide allows for precise modifications in medicinal chemistry. Its boronate ester moiety is critical for C-C bond formation, a process widely exploited in the synthesis of biaryl compounds. Recent studies highlight its utility in developing next-generation therapeutics, aligning with the growing demand for precision medicine. Additionally, its fluorinated aromatic core enhances metabolic stability, a key consideration in ADME (Absorption, Distribution, Metabolism, Excretion) optimization—a frequent search term among pharmaceutical scientists.
In agrochemical applications, this compound’s boron-based functionality is leveraged to design crop protection agents. The fluoro-methyl substitution pattern contributes to improved bioavailability and target specificity, addressing modern agriculture’s need for sustainable pesticides. With the rise of green chemistry trends, researchers are exploring eco-friendly synthesis routes for such intermediates, often searching for "boronic acid derivatives in agriculture" or "fluorinated benzamide applications."
From a synthetic perspective, CAS No. 585544-29-2 exemplifies the convergence of organoboron chemistry and heterocyclic design. Its stability under physiological conditions makes it a candidate for prodrug development, another trending topic in drug delivery systems. Analytical techniques like HPLC and NMR are commonly employed to validate its purity, as users frequently inquire about "quality control for boronic esters." Furthermore, computational modeling studies often feature this compound to predict ligand-protein interactions, reflecting the industry’s shift toward AI-driven drug design.
The commercial availability of N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has expanded due to its role in high-throughput screening libraries. Suppliers emphasize its compatibility with parallel synthesis workflows, catering to the demand for fragment-based drug discovery. Notably, forums and academic platforms frequently discuss its scalable synthesis, with queries like "optimizing dioxaborolane yields" gaining traction.
In conclusion, 585544-29-2 represents a multifaceted tool in modern chemistry, bridging gaps between small-molecule therapeutics and material science. Its relevance to personalized medicine and sustainable agriculture ensures continued interest, while its synthetic adaptability aligns with automated laboratory technologies. As research progresses, this compound is poised to remain a focal point in discussions about innovative chemical intermediates.
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